molecular formula C20H24N2O3S B2601048 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide CAS No. 946221-60-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B2601048
CAS No.: 946221-60-9
M. Wt: 372.48
InChI Key: ZQAWHTGGHSZTLP-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a quinoline core, a benzyl group, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting product is then subjected to reduction and benzylation to introduce the benzyl group. Finally, the sulfonamide moiety is introduced through a sulfonation reaction using a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Secondary alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, benzyl group, and sulfonamide moiety contribute to its versatility and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-9-10-19-17(12-18)8-11-20(23)22(19)13-16-6-4-3-5-7-16/h3-7,9-10,12,15,21H,8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAWHTGGHSZTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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